6-Fluoroquinoline-2-carboxamide
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Overview
Description
6-Fluoroquinoline-2-carboxamide is a heterocyclic organic compound that belongs to the quinoline family It is characterized by the presence of a fluorine atom at the 6th position and a carboxamide group at the 2nd position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinoline-2-carboxamide typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-aminobenzonitrile derivatives with ethyl acetoacetate in the presence of a base, followed by fluorination at the 6th position. The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoroquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinoline-2-carboxylic acids.
Reduction: Quinoline-2-carboxamides.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6-Fluoroquinoline-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 6-Fluoroquinoline-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. This inhibition leads to the stabilization of DNA strand breaks, ultimately causing bacterial cell death . In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
- 6-Fluoroquinoline-2-carboxylic acid
- 6-Fluoroquinoline-2-carbaldehyde
- 6-Fluoroquinoline-2-thiol
Comparison: 6-Fluoroquinoline-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced stability and specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
1266802-22-5 |
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Molecular Formula |
C10H7FN2O |
Molecular Weight |
190.17 g/mol |
IUPAC Name |
6-fluoroquinoline-2-carboxamide |
InChI |
InChI=1S/C10H7FN2O/c11-7-2-4-8-6(5-7)1-3-9(13-8)10(12)14/h1-5H,(H2,12,14) |
InChI Key |
TWYKXGHBQNIPBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)N)C=C1F |
Origin of Product |
United States |
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